1-Methoxy-2-indolinone

Vue d'ensemble

Description

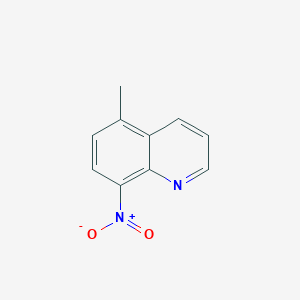

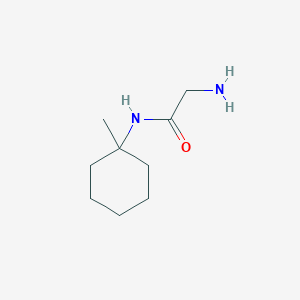

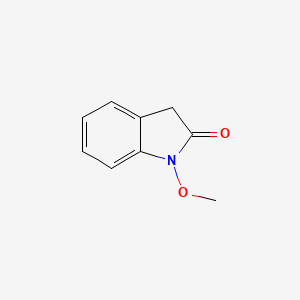

1-Methoxy-2-indolinone is a chemical compound with the empirical formula C9H9NO2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of 1-Methoxy-2-indolinone and its derivatives has been a subject of interest in the field of organic chemistry . One common method involves the Fischer indole synthesis, which uses methanesulfonic acid (MsOH) under reflux in methanol . Another method involves the Knoevenagel reaction, which involves the condensation of an aldehyde or a ketone with an active methylene compound .Molecular Structure Analysis

The molecular structure of 1-Methoxy-2-indolinone consists of a nine-membered ring with a methoxy group attached to one of the carbon atoms . The ring structure includes a nitrogen atom and a carbonyl group .Chemical Reactions Analysis

1-Methoxy-2-indolinone can undergo various chemical reactions. For instance, it can participate in the Fischer indole synthesis to form tricyclic indoles . It can also undergo the Knoevenagel reaction to form adducts .Physical And Chemical Properties Analysis

1-Methoxy-2-indolinone is a solid compound with a molecular weight of 164.20 . It has a refractive index of n20/D 1.548 (lit.) and a boiling point of 146-148 °C/11 mmHg (lit.) . Its density is 1.128 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Antitumor Activity

1-Methoxy-2-indolinone and its derivatives exhibit significant antitumor activities. A study by Andreani et al. (2008) reported the synthesis of compounds with indole systems, which showed pronounced antitumor activity in human cell line screens, particularly the derivatives with pyridine. Their antitumor efficacy was confirmed through in vivo experiments such as the human tumor xenograft in mice (Andreani et al., 2008).

Additionally, Pandit et al. (2005) described 2-indolinone-containing compounds with anti-proliferative, anti-mitotic, and apoptosis-inducing activities. These compounds displayed potent cytotoxicity against human hormone-independent prostate and breast carcinoma cell lines (Pandit et al., 2005).

Chemotherapeutic Potential

The therapeutic applications of 2-indolinone derivatives for cancer treatment have been extensively explored. Leoni et al. (2016) reviewed patents on 2-indolinone derivatives with potential clinical application as chemotherapeutic agents. Their research indicates that 2-indolinone-based compounds have shown preclinical efficacy and hold promise for future clinical applications (Leoni et al., 2016).

Cardiotonic Activity

1-Methoxy-2-indolinone derivatives have also been investigated for their cardiotonic activity. For instance, a study by Andreani et al. (1992) synthesized pyridylmethylene-2-indolinones and evaluated their pharmacological activity, finding significant cardiotonic effects in certain derivatives (Andreani et al., 1992).

Pharmaceutical Stability and Solubility

The stabilization of 1-Methoxy-2-indolinone in pharmaceutical formulations is an area of research interest. Kinoshita et al. (2003) studied the stabilization of amorphous 3-bis(4-Methoxyphenyl)methylene-2-indolinone in melt-adsorbed products with silicate compounds, enhancing the solubility and bioavailability of the drug (Kinoshita et al., 2003).

Cyclization Catalysis

The compound plays a role in cyclization reactions in organic synthesis. Smith and Bahzad (1996) highlighted the effects of inorganic solids on the product distribution from decomposition of diazo compounds, directing the synthesis of indolinones such as 5-methoxy-N-methylindolin-2-one (Smith & Bahzad, 1996).

Safety and Hazards

1-Methoxy-2-indolinone may be harmful if swallowed or inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Orientations Futures

Indole derivatives, including 1-Methoxy-2-indolinone, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which has led to increased interest in their synthesis and evaluation for various pharmacological activities .

Propriétés

IUPAC Name |

1-methoxy-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQZZCLZJWDQMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C(=O)CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-2-indolinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile](/img/structure/B3277300.png)